2-Undecanol is a secondary alcohol naturally found in various plants and organisms, including Zanthoxylum kauaense (Hawaiian prickly ash) and Zingiber mioga (Japanese ginger) []. Research explores its potential bioactivities, including:
Beyond its natural occurrence, 2-undecanol can be synthesized in the lab. Researchers utilize it in various chemical reactions, including:
2-Undecanol, also known as undecanol-2-ol or 2-hydroxyundecane, is a fatty alcohol with the chemical formula and a molecular weight of approximately 172.31 g/mol. It is classified as an aliphatic alcohol, characterized by a long hydrocarbon chain consisting of eleven carbon atoms with a hydroxyl group (-OH) attached to the second carbon atom. This compound is hydrophobic and exhibits low solubility in water, making it predominantly non-polar in nature. The IUPAC name for 2-undecanol is undecan-2-ol, and it is identified by the CAS Registry Number 1653-30-1 .
These reactions highlight 2-undecanol's versatility in organic synthesis and its potential applications in various fields .
Research indicates that 2-undecanol exhibits biological activity, particularly as an antimicrobial agent. It has been studied for its effectiveness against certain bacteria and fungi, suggesting potential applications in pharmaceuticals and food preservation. Additionally, its hydrophobic nature allows it to interact with lipid membranes, which may influence its biological effects .
Several methods exist for synthesizing 2-undecanol:
2-Undecanol has a variety of applications across different industries:
Studies on the interaction of 2-undecanol with biological membranes have shown that its hydrophobicity allows it to integrate into lipid bilayers. This property may enhance the permeability of certain compounds across cell membranes, making it a candidate for drug delivery systems. Additionally, its interactions with proteins and enzymes are under investigation to understand its potential therapeutic effects better .
Several compounds share structural similarities with 2-undecanol. Below is a comparison highlighting their uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
1-Undecanol | C11H24O | Primary alcohol; higher solubility in water |
3-Undecanol | C11H24O | Different hydroxyl position; potential different reactivity |
Decanol | C10H22O | Shorter chain; commonly used as a solvent |
Dodecanol | C12H26O | Longer chain; different physical properties |
While all these compounds are fatty alcohols, 2-undecanol's unique position of the hydroxyl group significantly influences its chemical behavior and applications compared to its analogs .
Irritant;Environmental Hazard